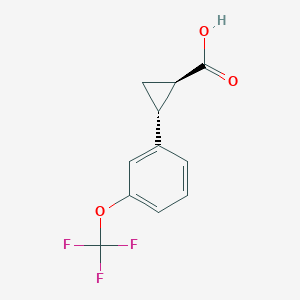

Rel-(1R,2R)-2-(3-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid

Description

Rel-(1R,2R)-2-(3-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid is a cyclopropane-based carboxylic acid derivative featuring a 3-(trifluoromethoxy)phenyl substituent. The cyclopropane ring confers structural rigidity, while the trifluoromethoxy (OCF₃) group introduces strong electron-withdrawing effects, enhancing the compound's acidity and influencing its physicochemical and pharmacological properties.

Properties

Molecular Formula |

C11H9F3O3 |

|---|---|

Molecular Weight |

246.18 g/mol |

IUPAC Name |

(1R,2R)-2-[3-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C11H9F3O3/c12-11(13,14)17-7-3-1-2-6(4-7)8-5-9(8)10(15)16/h1-4,8-9H,5H2,(H,15,16)/t8-,9+/m0/s1 |

InChI Key |

IAJXPXIHBVDVAW-DTWKUNHWSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C2=CC(=CC=C2)OC(F)(F)F |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC(=CC=C2)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

[2+1] Annulation with Fluorinated Diazo Compounds

A stereospecific [2+1] annulation reaction between di/trifluorodiazoethane and (alkylidene)malononitriles has been demonstrated to yield densely functionalized cyclopropane-dicarbonitriles. Adapting this method, the trifluoromethoxy phenyl group can be introduced via a pre-functionalized (alkylidene)malononitrile precursor. For example:

-

Reagents : Trifluoromethoxy-substituted (alkylidene)malononitrile + difluorodiazoethane.

-

Conditions : Catalytic Rh(II) acetate in dichloromethane at 0°C.

-

Outcome : Forms the cyclopropane ring with cis-stereochemistry (dr > 20:1). Subsequent hydrolysis of the nitrile groups to carboxylic acids is achieved using concentrated HCl (110°C, 12 h).

Cyclopropanation via Trimethylsulfoxonium Iodide

An alternative route involves cyclopropanation of α,β-unsaturated esters or nitriles using trimethylsulfoxonium iodide under basic conditions. For the target compound:

-

Synthesize (E)-3-(3-(trifluoromethoxy)phenyl)acrylonitrile via Knoevenagel condensation of 3-(trifluoromethoxy)benzaldehyde with malononitrile.

-

Cyclopropanate using trimethylsulfoxonium iodide and sodium hydride in DMSO (140–160°C, 4 h).

-

Hydrolyze the nitrile to the carboxylic acid using LiOH in THF/H₂O (70°C, 8 h).

Key Data :

| Method | Yield (%) | Stereoselectivity (dr) | Scalability |

|---|---|---|---|

| [2+1] Annulation | 65–78 | >20:1 | Moderate |

| Sulfoxonium Ylide | 45–60 | 3:1–5:1 | High |

Functional Group Interconversions and Stereochemical Control

Tosylation-Cyanide-Hydrolysis Sequence

A patent outlines a three-step sequence for converting cyclopropanols to carboxylic acids, adaptable to the trifluoromethoxy variant:

-

Tosylation : React 1-(3-(trifluoromethoxy)phenyl)cyclopropanol with tosyl chloride (1:2 mol ratio) in acetonitrile using NaH (−5°C to 30°C).

-

Cyanide Substitution : Treat the tosylate intermediate with sodium cyanide in DMF (140–160°C, 12 h).

-

Hydrolysis : Convert the nitrile to carboxylic acid using 4 M NaOH (reflux, 6 h), followed by acidification (pH 1–2).

Advantages :

Asymmetric Cyclopropanation for Enantiomeric Enrichment

To achieve the rel-(1R,2R) configuration, chiral auxiliaries or catalysts are employed:

-

Chiral Oxazaborolidine Catalysts : Used in the reduction of α-chloro ketones to alcohols (e.g., 2-chloro-1-(3-(trifluoromethoxy)phenyl)ethanol), achieving >90% ee.

-

L-Menthol Esters : Resolve racemic cyclopropane carboxylates via diastereomeric crystallization (e.g., (1R,2R)-menthyl ester).

Example :

-

Prepare (E)-3-(3-(trifluoromethoxy)phenyl)acrylic acid.

-

Cyclopropanate using (R)-Boxax ligand and Pd(OAc)₂ (CH₂Cl₂, 25°C, 24 h).

-

Hydrolyze enantiomerically enriched ester with LiOH (dr 98:2).

Industrial-Scale Considerations and Process Optimization

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2R)-2-(3-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction to alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophilic substitution reactions where the trifluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid

Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon

Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran

Major Products

Oxidation: Formation of ketones or aldehydes

Reduction: Formation of alcohols or hydrocarbons

Substitution: Formation of substituted cyclopropane derivatives

Scientific Research Applications

Rel-(1R,2R)-2-(3-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Rel-(1R,2R)-2-(3-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Structural and Electronic Differences

The compound’s key structural analogs differ primarily in the substituents on the phenyl ring. These variations significantly impact electronic, steric, and solubility properties:

Key Observations:

- Trifluoromethoxy vs. Halogens (Cl/F): The trifluoromethoxy group (OCF₃) is bulkier and more electron-withdrawing than chlorine or fluorine, leading to stronger acidification of the carboxylic acid (estimated pKa ~4.0) compared to the difluoro analog’s pKa of 4.33 .

- Methoxy vs. Trifluoromethoxy: The methoxy group (OCH₃) in ’s compound is electron-donating, contrasting with OCF₃’s electron-withdrawing nature. This difference impacts reactivity in esterification or amidation reactions .

Physicochemical and Pharmacological Implications

- Metabolic Stability: Trifluoromethoxy groups are less prone to oxidative metabolism than methoxy or chloro groups, making the target compound more stable in vivo .

Biological Activity

Rel-(1R,2R)-2-(3-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid (CAS number 243665-18-1) is a compound that has garnered interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₉F₃O₂

- Molecular Weight : 246.18 g/mol

- Density : 1.4 g/cm³

- Boiling Point : Approximately 300.5 °C at 760 mmHg

The compound features a cyclopropane ring substituted with a trifluoromethoxy group on a phenyl ring, which can significantly influence its biological activity and chemical reactivity.

Biological Activity Overview

Research indicates that compounds with similar structural characteristics often exhibit significant biological activities. Notably, derivatives of cyclopropanecarboxylic acids have shown potential as potassium channel blockers, which are crucial in regulating cellular excitability and may have applications in treating autoimmune diseases and inflammatory conditions.

Potential Pharmacological Applications

The trifluoromethoxy substitution enhances the electrophilicity of adjacent carbon centers, making them more reactive toward nucleophiles. This property can lead to various derivatives with different biological activities.

In Vitro Studies

In vitro studies have been conducted to evaluate the antiproliferative effects of structurally similar compounds. For instance, compounds derived from cyclopropanecarboxylic acids were tested against several cancer cell lines, including:

- L1210 (murine leukemia cells)

- CEM (human T-lymphocyte cells)

- HeLa (human cervix carcinoma cells)

The results indicated varying degrees of cytotoxicity, with some derivatives showing promising activity against specific cell lines .

Molecular Docking Studies

Molecular docking studies have provided insights into the interaction of this compound with biological targets. For example, docking analyses revealed binding affinities that suggest potential inhibitory effects on certain enzymes involved in metabolic pathways .

| Compound | ΔG (kcal/mol) | Kb (M−1) |

|---|---|---|

| (1R,2R)(E)-2-phenyl-cyclopropane-1-carboxylic acid | -6.5 | 5.94 × 10^4 |

| (1R,2S)(E)-1-amino-2-phenylcyclopropane-1-carboxylic acid | -6.4 | 4.94 × 10^4 |

| (1S,2R)(E)-1-amino-2-phenylcyclopropane-1-carboxylic acid | -6.2 | 3.53 × 10^4 |

These findings underscore the potential for further exploration of this compound's pharmacological properties.

Synthesis Methods

The synthesis of this compound can be achieved through various organic synthesis methods that require optimization for yield and purity. The synthetic routes often involve nucleophilic substitutions and electrophilic additions typical for compounds containing cyclopropane and carboxylic acid functionalities.

Q & A

Basic: What synthetic methodologies are employed to construct the cyclopropane core in Rel-(1R,2R)-2-(3-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid?

Answer:

The cyclopropane ring is typically synthesized via cyclopropanation reactions using alkenes and carbenes/carbenoid reagents. For example:

- Step 1: Cyclopropanation of a substituted alkene precursor using transition metal catalysts (e.g., Rh or Cu) with diazo compounds to form the strained cyclopropane ring .

- Step 2: Functionalization of the cyclopropane with trifluoromethoxy and carboxylic acid groups via nucleophilic substitution or coupling reactions under anhydrous conditions .

- Key Optimization: Reaction temperature and solvent polarity critically influence stereochemical outcomes. For enantioselective synthesis, chiral ligands (e.g., bisoxazolines) are used to achieve high enantiomeric excess .

Basic: How is the stereochemical configuration (1R,2R) confirmed experimentally?

Answer:

- X-ray Crystallography: Single-crystal X-ray diffraction provides definitive stereochemical assignment by resolving spatial arrangements of substituents .

- NMR Spectroscopy: Coupling constants (e.g., ) between cyclopropane protons and NOESY/ROESY correlations help infer relative configurations .

- Chiral HPLC: Separation of enantiomers using chiral stationary phases (e.g., amylose-based columns) validates enantiopurity .

Advanced: How can researchers optimize enantiomeric excess during cyclopropanation?

Answer:

- Catalyst Selection: Chiral Rh(II) or Cu(I) catalysts with binaphthyl-based ligands enhance stereocontrol. For example, Rh₂(S-PTTL)₄ achieves >90% ee in cyclopropanation .

- Solvent Effects: Polar aprotic solvents (e.g., DCM) stabilize transition states favoring the desired (1R,2R) configuration .

- Kinetic Resolution: Use of kinetic asymmetric induction by controlling reaction time and temperature to suppress racemization .

Advanced: What methodologies are used to analyze interactions between this compound and biological targets (e.g., enzymes)?

Answer:

- Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (kₐ, k𝒹) to immobilized protein targets .

- Isothermal Titration Calorimetry (ITC): Quantifies binding affinity (K𝒹) and thermodynamic parameters (ΔH, ΔS) .

- Molecular Dynamics (MD) Simulations: Predicts binding modes using force fields (e.g., AMBER) and validates with experimental data .

Advanced: How can contradictions in biological activity data across studies be resolved?

Answer:

- Stereochemical Purity Verification: Re-analyze samples via chiral HPLC to rule out contamination by enantiomers, which may exhibit divergent activities .

- Metabolite Profiling: LC-MS/MS identifies degradation products or metabolites that could interfere with activity assays .

- Dose-Response Reproducibility: Validate results across multiple cell lines or in vivo models to exclude cell-type-specific effects .

Advanced: What computational approaches predict the compound’s conformational stability in biological systems?

Answer:

- Conformational Sampling: Use Monte Carlo or MD simulations to explore low-energy conformers in aqueous and lipid environments .

- Docking Studies: AutoDock Vina or Schrödinger Suite predicts binding poses to targets like G-protein-coupled receptors (GPCRs) .

- QM/MM Calculations: Hybrid quantum mechanics/molecular mechanics models assess electronic interactions at binding sites .

Advanced: What strategies are effective for introducing the trifluoromethoxy group during synthesis?

Answer:

- Electrophilic Trifluoromethoxylation: Use AgOTf/KF systems to transfer to aromatic rings under mild conditions .

- Cross-Coupling Reactions: Suzuki-Miyaura coupling with boronic esters containing pre-installed trifluoromethoxy groups .

- Safety Note: Handle trifluoromethoxy reagents (e.g., donors) in inert atmospheres due to their moisture sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.